4-Hydroxybut-2-ynal

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

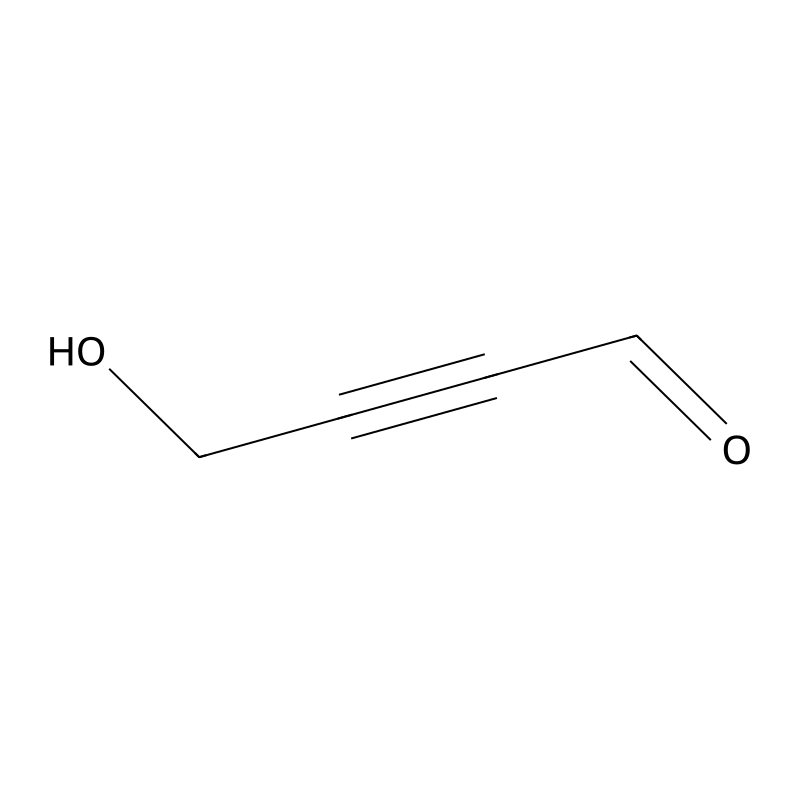

4-Hydroxybut-2-ynal, also known as 4-hydroxy-2-butynal, is an organic compound with the molecular formula . It features a hydroxyl group (-OH) and an aldehyde functional group (-CHO) attached to a butyne backbone. This compound is characterized by its alkyne structure, which confers unique reactivity patterns, particularly in nucleophilic addition and electrophilic substitution reactions. Its systematic name reflects its structural components, highlighting both the hydroxyl and aldehyde functionalities.

- Nucleophilic Addition: The aldehyde carbon can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives. For instance, reactions with ethylene glycol can yield ethers or acetal derivatives .

- Electrophilic Substitution: The compound can react with arenes under specific conditions (e.g., using triflic acid) to produce propargylation or allenylation products .

- Condensation Reactions: It can also participate in condensation reactions, forming larger organic molecules through the elimination of water .

Several methods exist for synthesizing 4-hydroxybut-2-ynal:

- From Butyne Derivatives: The compound can be synthesized from butyne through hydrolysis and oxidation processes that introduce the hydroxyl and aldehyde groups.

- Via Alkylation Reactions: Alkyl 4-hydroxybut-2-ynoates can be reacted with various electrophiles to yield 4-hydroxybut-2-ynal through regioselective pathways .

- Using Catalysts: Catalytic methods involving palladium or other transition metals can facilitate the formation of this compound from simpler precursors under mild conditions .

4-Hydroxybut-2-ynal has several potential applications:

- Building Block in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Material Science: Its unique structure may allow it to be used in developing new materials with specific properties, such as polymers or coatings.

Interaction studies involving 4-hydroxybut-2-ynal focus primarily on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can interact effectively with amines and alcohols, leading to diverse reaction pathways that could be exploited in synthetic chemistry . Further studies are warranted to explore its interactions at a biological level.

Several compounds share structural similarities with 4-hydroxybut-2-ynal. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxybutanal | Aldehyde | Lacks alkyne functionality |

| Butyne-1-al | Alkyne-Aldehyde | Does not have a hydroxyl group |

| 4-Hydroxybutanoic Acid | Carboxylic Acid | Contains a carboxyl group instead of an aldehyde |

| 3-Hydroxybutyric Acid | Hydroxy Acid | Lacks alkyne functionality |

4-Hydroxybut-2-ynal is an organic compound with the molecular formula C4H4O2, containing four carbon atoms, four hydrogen atoms, and two oxygen atoms [1] [3]. The molecular weight of this compound is 84.07 g/mol, which is calculated based on the atomic weights of its constituent elements [1] [4]. This relatively low molecular weight places 4-hydroxybut-2-ynal among the smaller organic molecules, contributing to its specific chemical and physical properties [3] [5].

The empirical formula of this compound matches its molecular formula, indicating that the simplest whole-number ratio of atoms in the molecule is the same as the actual number of atoms present [1]. The monoisotopic mass of 4-hydroxybut-2-ynal is 84.021129 daltons, which represents the exact mass of the molecule containing the most abundant isotopes of each element [4].

Structural Representation and Chemical Identifiers

The structural representation of 4-hydroxybut-2-ynal reveals a linear carbon chain with four carbon atoms featuring three distinct functional groups [1] [3]. The carbon atoms are numbered sequentially from the aldehyde carbon (C1) to the hydroxyl-bearing carbon (C4) [3]. The molecule contains a total of six atoms in its backbone structure, including the two oxygen atoms [5].

Several chemical identifiers are used to uniquely identify 4-hydroxybut-2-ynal in chemical databases and literature [1]. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 50560-69-5, which serves as a unique numerical identifier [1] [10]. Additional database identifiers include ChEBI ID: CHEBI:16711 and KEGG ID: C02648, which are used in biochemical and metabolomic databases respectively [1] [5].

The Simplified Molecular Input Line Entry System (SMILES) notation for 4-hydroxybut-2-ynal is C(C#CC=O)O or alternatively OCC#CC=O, which provides a linear string representation of the molecular structure [1] [3]. This notation encodes the connectivity and bond types between atoms, allowing for computational processing and structure visualization [3].

InChI Notation (InChI=1S/C4H4O2/c5-3-1-2-4-6/h3,6H,4H2)

The International Chemical Identifier (InChI) notation for 4-hydroxybut-2-ynal is InChI=1S/C4H4O2/c5-3-1-2-4-6/h3,6H,4H2, which serves as a standardized method to encode the chemical structure information [1] [3]. This string provides a unique, non-proprietary identifier that enables precise identification of the compound across different chemical databases and literature sources [3] [5].

The InChI notation can be broken down into several layers that describe different aspects of the molecular structure [1]. The main layer "/c5-3-1-2-4-6/" defines the connectivity between atoms, indicating that atom 5 (oxygen) is connected to atom 3 (carbon), which connects to atom 1 (carbon), and so forth [1] [3]. The hydrogen layer "/h3,6H,4H2" specifies the hydrogen connectivity, indicating that atoms 3 and 6 each have one hydrogen atom attached, while atom 4 has two hydrogen atoms [3].

The corresponding InChIKey for 4-hydroxybut-2-ynal is QAPQYLWHUDXNHY-UHFFFAOYSA-N, which is a fixed-length (27 character) condensed digital representation of the InChI [1] [3]. This key is designed for easy web searches and database indexing, though it does not allow for direct structure reconstruction unlike the full InChI notation [3].

Functional Group Analysis: Hydroxyl, Alkyne, and Aldehyde

4-Hydroxybut-2-ynal contains three distinct functional groups that define its chemical reactivity and properties: a hydroxyl group, an alkyne group, and an aldehyde group [1] [13]. Each functional group contributes unique characteristics to the overall molecular behavior [13] [14].

The hydroxyl group (-OH) is located at carbon 4 (C4) and consists of an oxygen atom bonded to a hydrogen atom [1] [20]. This functional group exhibits a tetrahedral geometry around the oxygen atom with sp³ hybridization [20]. The hydroxyl group is polar due to the electronegativity difference between oxygen and hydrogen, enabling hydrogen bonding interactions with other molecules [20]. The C4-O2 bond length is approximately 1.43 Å, which is characteristic of a carbon-oxygen single bond [14].

The alkyne group (C≡C) is positioned between carbons 2 and 3 (C2-C3) and features a carbon-carbon triple bond [1] [14]. This functional group displays linear geometry with bond angles of 180° due to the sp hybridization of both carbon atoms [14] [16]. The C2-C3 bond length is approximately 1.20 Å, significantly shorter than carbon-carbon single bonds due to the triple bond character [14]. The alkyne group contributes rigidity to the molecular structure and serves as a site for potential addition reactions [15] [16].

The aldehyde group (-CHO) is located at carbon 1 (C1) and consists of a carbonyl group (C=O) with a hydrogen atom attached to the carbon [1] [19]. This functional group exhibits trigonal planar geometry around the carbon atom with sp² hybridization [19]. The C1-O1 bond length is approximately 1.22 Å, characteristic of a carbon-oxygen double bond [19]. The aldehyde group is highly polar and reactive, particularly toward nucleophilic addition reactions [19] [22].

Stereochemical Considerations

The stereochemical analysis of 4-hydroxybut-2-ynal reveals several important structural features that influence its three-dimensional arrangement and potential for isomerism [1] [21]. The presence of the alkyne group significantly impacts the stereochemical properties of this molecule [21].

4-Hydroxybut-2-ynal does not contain any chiral centers, as none of the carbon atoms are bonded to four different substituents [21]. The absence of chirality means that the molecule does not exhibit optical activity or exist as enantiomers [21]. This is primarily due to the linear geometry imposed by the alkyne functional group, which prevents the formation of tetrahedral carbon centers necessary for chirality [15] [21].

The alkyne group between C2 and C3 enforces a linear geometry with bond angles of 180°, which eliminates the possibility of geometric isomerism (cis/trans isomerism) around these carbon atoms [15] [21]. Unlike alkenes, which can exhibit geometric isomerism due to restricted rotation around the double bond, the linear nature of the triple bond in alkynes precludes such stereoisomerism [15] [16].

Conformational analysis of 4-hydroxybut-2-ynal indicates that rotation is possible around the C3-C4 single bond, allowing for different spatial arrangements of the hydroxyl group relative to the rest of the molecule [21]. However, this rotational freedom does not result in distinct stereoisomers but rather in conformational flexibility [21].